Superior Antimycobacterial Activity of Phenyl Ester Versus the Parent 2,6-Dichlorobenzoic Acid
In a systematic evaluation of benzoate ester prodrugs against M. tuberculosis, the phenyl ester of the 2,6-dichlorobenzoate series exhibited significantly higher antimycobacterial activity than the corresponding free acid (2,6-dichlorobenzoic acid). Statistical analysis across all benzoyl substitution series confirmed that phenyl esters as a class outperformed their parent acids with p < 0.005 [1]. The free acid pKa of 1.69 (the lowest among all tested series: 3,5-dinitro – 2.77; 3,5-dichloro – 3.46; 4-nitro – 3.42; 4-chloro – 3.97; benzoic acid – 4.20) [2] ensures that at physiological pH the liberated acid remains predominantly ionized, which may influence target engagement. These data establish that the phenyl ester prodrug form is not merely a solubilized version of the free acid but a functionally superior entity for antimycobacterial applications.
| Evidence Dimension | Antimycobacterial activity (p-value of ester vs. free acid comparison) |
|---|---|
| Target Compound Data | Phenyl 2,6-dichlorobenzoate: significantly higher activity than 2,6-dichlorobenzoic acid (p < 0.005 for phenyl ester class) |
| Comparator Or Baseline | 2,6-Dichlorobenzoic acid (free acid); pKa = 1.69 |
| Quantified Difference | p < 0.005 (statistically significant enhancement of ester over free acid); free acid pKa 1.69 vs. 2.77–4.20 for other series |
| Conditions | MIC assay against M. tuberculosis; 3 independent experiments; data represent median values |
Why This Matters
This directly informs selection for antimycobacterial screening programs: the phenyl ester form is quantitatively proven to outperform the free acid, eliminating guesswork in prodrug design.
- [1] Pais, J.P.; Magalhães, M.; Antoniuk, O.; Barbosa, I.; Freire, R.; Pires, D.; Valente, E.; Testa, B.; Anes, E.; Constantino, L. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals 2022, 15, 1118. (Statistical comparison: phenyl ester vs. free acid, p < 0.005). View Source
- [2] Pais et al. (2022), Figure 2 and associated text: pKa values of free acids – 2,6-dichlorobenzoic acid: 1.69; 3,5-dinitrobenzoic acid: 2.77; 3,5-dichlorobenzoic acid: 3.46; 4-nitrobenzoic acid: 3.42; 4-chlorobenzoic acid: 3.97; benzoic acid: 4.20. View Source
